molecular formula C24H38BClN2O3 B592503 (alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride CAS No. 205393-21-1

(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride

Cat. No.: B592503
CAS No.: 205393-21-1
M. Wt: 448.839
InChI Key: BYRWVECJDRGBAH-UMPWXGAWSA-N
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Description

(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C24H38BClN2O3 and its molecular weight is 448.839. The purity is usually 95%.
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Mechanism of Action

Target of Action

Bortezomib Intermediates II, also known as (S)-2-amino-N-(®-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)-3-phenylpropanamide hydrochloride, primarily targets the 26S proteasome in cells . The 26S proteasome is a multi-protein complex that degrades ubiquitinated proteins, playing a crucial role in maintaining protein homeostasis within the cell .

Mode of Action

Bortezomib Intermediates II inhibits the chymotrypsin-like activity of the 20S proteolytic core within the 26S proteasome . This inhibition disrupts the degradation of intracellular dysfunctional proteins and key regulatory proteins . As a result, it causes cell-cycle arrest and apoptosis . Specifically, it induces G2-M phase cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage .

Biochemical Pathways

The inhibition of the proteasome leads to the accumulation of misfolded proteins, which induces endoplasmic reticulum (ER) stress and an unfolded protein response (UPR) . This response leads to the expression of different genes to promote cell survival . If the stress is too severe or prolonged, it can lead to cell death .

Pharmacokinetics

The pharmacokinetic profile of Bortezomib Intermediates II is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . Moderate or severe hepatic impairment causes an increase in plasma concentrations of the compound .

Result of Action

The result of Bortezomib Intermediates II action is the induction of cell-cycle arrest and apoptosis . In H460 cell lines, it induced Bcl-2 phosphorylation and a unique cleavage product, which was associated with G2-M phase cell cycle arrest and the induction of apoptosis . It has been very effective in the treatment of hematological malignancies, including multiple myeloma and non-Hodgkin’s lymphoma (NHL) .

Action Environment

The action of Bortezomib Intermediates II can be influenced by environmental factors such as the presence of other drugs. For instance, certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib Intermediates II . Therefore, the compound’s action, efficacy, and stability may vary depending on the patient’s medication regimen and overall health status .

Properties

IUPAC Name

(2S)-2-amino-N-[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H37BN2O3.ClH/c1-15(2)11-21(27-22(28)18(26)12-16-9-7-6-8-10-16)25-29-20-14-17-13-19(23(17,3)4)24(20,5)30-25;/h6-10,15,17-21H,11-14,26H2,1-5H3,(H,27,28);1H/t17-,18-,19-,20+,21-,24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRWVECJDRGBAH-UMPWXGAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38BClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205393-21-1
Record name Phenylalanin-isobutylboronsäure-ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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